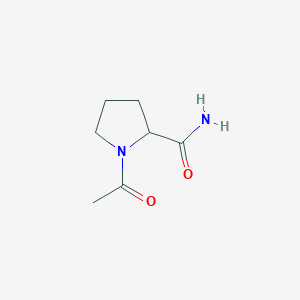

1-Acetyl-2-pyrrolidinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

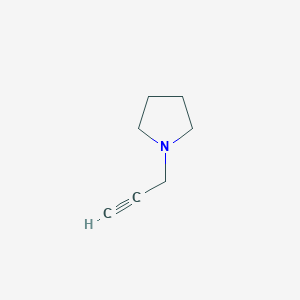

The synthesis of compounds related to 1-Acetyl-2-pyrrolidinecarboxamide often involves multi-step organic reactions that can include cyclization, acylation, and amidation processes. For instance, a one-pot synthesis method has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the versatility and reactivity of pyrrolidine derivatives in synthesizing complex structures (Kanova et al., 2021). Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity highlights the synthetic utility of pyrrolidine and its derivatives in medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-pyrrolidinecarboxamide and related compounds is characterized by spectroscopic and crystallographic techniques. For instance, the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative have been studied, revealing insights into the compound's three-dimensional arrangement and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives are involved in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The Vilsmeier-Haack reactions, for instance, demonstrate the synthetic versatility of pyrrolidine-containing compounds in forming highly substituted pyridin-2(1H)-ones (Xiang et al., 2007). Moreover, the palladium-catalyzed reactions involving acetyl oximes and isocyanides for the synthesis of pyrrol-2-imines underscore the chemical diversity achievable with pyrrolidine scaffolds (Senadi et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Levosupiride

- Scientific Field: Organic Chemistry

- Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide is used as an intermediate for the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists .

- Methods of Application: The compound is synthesized from the starting material with the (S)-stereoconfiguration and synthesized by stereospecific methods .

- Results: The method described in the patent has solved the problem of considerable loss of starting material and the requirement of expensive dividing reagents in previous methods .

Enhancement of 2-Acetyl-1-Pyrroline Biosynthesis in Aromatic Rice

- Scientific Field: Plant Biology

- Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide, also known as 2-acetyl-1-pyrroline (2-AP), is a key compound of aromatic rice aroma. The application of exogenous procyanidins enhances 2-AP biosynthesis .

- Methods of Application: Aromatic rice plants were sprayed with procyanidins solutions at different concentrations, and the effects on growth and 2-AP biosynthesis were explored .

- Results: Treatments with procyanidins significantly increased 2-AP content by 16.67% and 37.68%, respectively. Higher proline, 1-pyrroline-5-carboxylic acid (P5C), 1-pyrroline, methylglyoxal contents, and lower γ-aminobutyric acid (GABA) content were recorded in the treatments than in the control .

Synthesis and Antineoplastic Activity of a Dimer Spiroindo-2-linone Pyrrolidinecarboxamide

- Scientific Field: Medicinal Chemistry

- Application Summary: A dimer spiroindolinone pyrrolidinecarboxamide, XR-4, was synthesized and evaluated for its inhibition on MDM2, upregulation of p53 target genes p21 and PUMA levels, and apoptosis induction .

- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the available information .

- Results: The results or outcomes of the study are not provided in the available information .

Synthesis of (S)-1-Acetyl-2-pyrrolidinecarboxamide

- Scientific Field: Organic Chemistry

- Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .

- Methods of Application: The specific methods of synthesis are not detailed in the available information .

- Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .

Preparation of (S)-1-Acetyl-2-pyrrolidinecarboxamide

- Scientific Field: Organic Chemistry

- Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .

- Methods of Application: The specific methods of synthesis are not detailed in the available information .

- Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .

Safety And Hazards

Zukünftige Richtungen

The future directions for 1-Acetyl-2-pyrrolidinecarboxamide are likely to be influenced by its role as an intermediate in the synthesis of other compounds. For instance, its use in the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists, suggests potential applications in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310818 | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-pyrrolidinecarboxamide | |

CAS RN |

30130-35-9 | |

| Record name | 30130-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

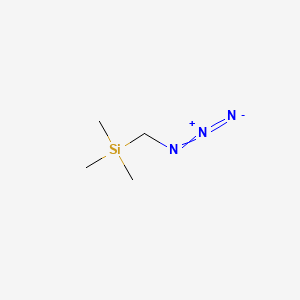

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.